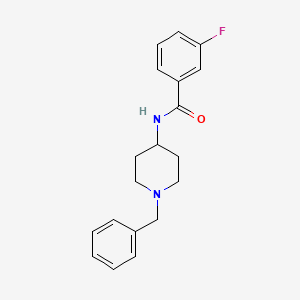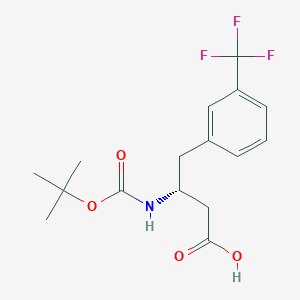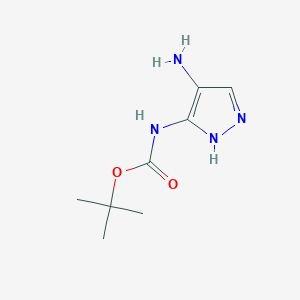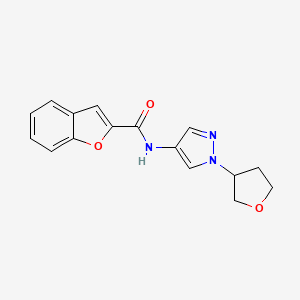
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide, commonly known as THF-PF-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism.
Aplicaciones Científicas De Investigación
THF-PF-2 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. THF-PF-2 has been shown to inhibit the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide pathway, leading to increased cell death and decreased tumor growth in preclinical models of cancer.
Mecanismo De Acción
THF-PF-2 exerts its effects through the inhibition of the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a serine/threonine protein kinase that plays a crucial role in promoting cell survival, proliferation, and metabolism. N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is activated by phosphorylation, which is mediated by upstream kinases such as phosphatidylinositol 3-kinase (PI3K). Once activated, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide phosphorylates a variety of downstream targets, including proteins involved in cell cycle regulation, apoptosis, and metabolism. THF-PF-2 inhibits N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide.
Biochemical and Physiological Effects:
THF-PF-2 has been shown to have potent anticancer effects in preclinical models of cancer. In vitro studies have demonstrated that THF-PF-2 inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that THF-PF-2 inhibits tumor growth and metastasis in various mouse models of cancer. THF-PF-2 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of THF-PF-2 is its specificity for the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. Unlike other kinase inhibitors, THF-PF-2 does not inhibit other kinases that may be involved in cell survival and proliferation. This specificity makes THF-PF-2 a valuable tool for studying the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway in vitro and in vivo. However, one limitation of THF-PF-2 is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and may require the use of solvents or other delivery methods.
Direcciones Futuras
Future research on THF-PF-2 will likely focus on several areas. First, further studies will be needed to elucidate the precise mechanism of action of THF-PF-2 and its effects on downstream targets of the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. Second, studies will be needed to determine the optimal dosing and delivery methods for THF-PF-2 in vivo. Third, additional preclinical studies will be needed to determine the efficacy of THF-PF-2 in various types of cancer and to identify potential synergistic effects with other anticancer therapies. Finally, clinical trials will be needed to determine the safety and efficacy of THF-PF-2 in humans and to identify potential biomarkers of response to therapy.
Métodos De Síntesis
The synthesis of THF-PF-2 involves several steps, starting from the commercially available 2-bromobenzofuran. The first step involves the reaction of 2-bromobenzofuran with sodium hydride in dimethylformamide to form the corresponding carbanion, which is then reacted with 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid to form the desired product. The final step involves the coupling of the carboxylic acid group of THF-PF-2 with an amine group to form the carboxamide.
Propiedades
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(15-7-11-3-1-2-4-14(11)22-15)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,7-9,13H,5-6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMIXVVVORPZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B2948813.png)
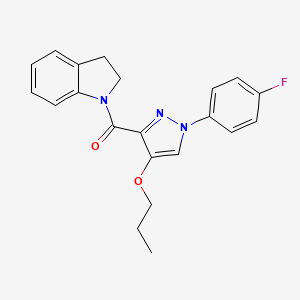
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2948816.png)


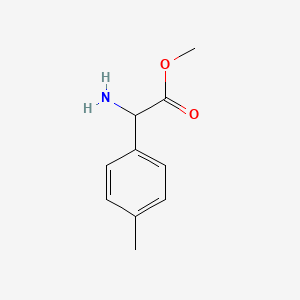
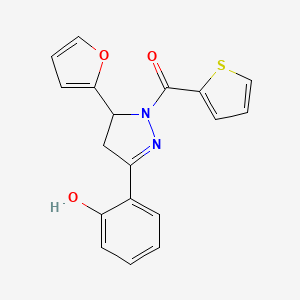
![N-[1-(2,6-Difluorophenyl)-5-oxopyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2948825.png)
![2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2948826.png)
